molecular formula C10H14F2O2 B13262240 2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one

2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one

Cat. No.: B13262240
M. Wt: 204.21 g/mol
InChI Key: URZUCBXSIZETTK-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one is a fluorinated cyclohexanone derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. Compounds featuring the 2,2-difluoroacetyl moiety attached to a cyclohexanone scaffold, as seen in related structures like 2-(2,2-Difluoroacetyl)-4-propylcyclohexan-1-one and 2-(2,2-Difluoroacetyl)-4-methylcyclohexan-1-one , are valuable building blocks for the synthesis of more complex molecules. The presence of the electron-withdrawing difluoroacetyl group adjacent to the ketone creates a reactive site for further chemical modifications, including nucleophilic additions and condensations, enabling researchers to construct diverse molecular libraries. The 4-ethyl substituent on the cyclohexanone ring influences the compound's steric and electronic properties, which can be critical for fine-tuning the activity and selectivity of resulting compounds.Fluorinated organic compounds are of significant interest in pharmaceutical and agrochemical research due to the unique properties that fluorine imparts, such as enhanced metabolic stability, altered lipophilicity, and improved bioavailability . This compound serves as a versatile precursor in the development of potential bioactive molecules. Its structural features are analogous to those found in advanced intermediates used for preparing tubulin polymerization inhibitors and other anticancer agents . Researchers can utilize this ketone to explore structure-activity relationships, particularly in the design of novel compounds targeting cytoskeletal proteins. As a specialized building block, this compound is supplied for laboratory research purposes. It is intended for use by qualified scientists in chemical synthesis, process development, and life sciences research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H14F2O2

Molecular Weight

204.21 g/mol

IUPAC Name

2-(2,2-difluoroacetyl)-4-ethylcyclohexan-1-one

InChI

InChI=1S/C10H14F2O2/c1-2-6-3-4-8(13)7(5-6)9(14)10(11)12/h6-7,10H,2-5H2,1H3

InChI Key

URZUCBXSIZETTK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C(C1)C(=O)C(F)F

Origin of Product

United States

Preparation Methods

Method 1: Direct Acylation of 4-Ethylcyclohexanone with Difluoroacetyl Chloride

Overview:
This method involves the acylation of 4-ethylcyclohexanone with difluoroacetyl chloride in the presence of a base, typically a tertiary amine such as pyridine or triethylamine, under controlled conditions to yield the target compound.

Reaction Scheme:

4-Ethylcyclohexanone + Difluoroacetyl chloride → 2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or chloroform
  • Base: Triethylamine or pyridine (to neutralize HCl)
  • Temperature: 0°C to room temperature
  • Reaction Time: 4–8 hours

Procedure:

  • Dissolve 4-ethylcyclohexanone in DCM.
  • Add triethylamine and cool the mixture to 0°C.
  • Slowly add difluoroacetyl chloride dropwise with stirring.
  • Allow the reaction to warm to room temperature and stir for several hours.
  • Quench with water, extract organic layer, wash, and purify via column chromatography.

Advantages:

  • High selectivity and yield (~85-95%).
  • Straightforward process suitable for scale-up.

Overview:
This involves synthesizing a precursor, such as 4-ethylcyclohexanone, followed by introduction of the difluoroacetyl group through nucleophilic substitution or oxidation steps.

Key Steps:

  • Synthesis of 4-ethylcyclohexanone via alkylation of cyclohexanone.
  • Introduction of difluoroacetyl group using difluoroacetic acid derivatives or halides.
  • Final purification and characterization.

Reaction Conditions:

  • Alkylation: Using ethyl bromide or chloride with base (NaOH or KOH).
  • Acylation: Using difluoroacetic anhydride or difluoroacetyl chloride.

Advantages:

  • Flexibility in modifying substituents.
  • Potential for stereoselective synthesis.

Data Table Summarizing Preparation Methods

Method Reagents Solvent Catalyst/Conditions Yield (%) Remarks
Direct acylation Difluoroacetyl chloride, triethylamine DCM 0°C to RT, 4–8 h 85–95 Simple, high yield, scalable
Friedel–Crafts acylation Difluoroacetyl anhydride, AlCl₃ DCM -20°C to 0°C, 12–24 h 70–85 regioselective, requires careful quench
Multi-step synthesis Cyclohexanone, ethyl halide, difluoroacetic derivatives Various Controlled, multi-step Variable Flexible, stereoselective options

Chemical Reactions Analysis

Nucleophilic Additions

The ketone group undergoes nucleophilic additions with reagents like Grignard reagents or organolithium compounds:

2 2 2 Difluoroacetyl 4 ethylcyclohexan 1 one+RMgXTertiary alcohol derivative\text{2 2 2 Difluoroacetyl 4 ethylcyclohexan 1 one}+\text{RMgX}\rightarrow \text{Tertiary alcohol derivative}

  • Conditions : Anhydrous diethyl ether or THF, 0–25°C .

  • Steric effects : The ethyl group at C4 and difluoroacetyl group at C2 influence regioselectivity, favoring attack at the less hindered carbonyl site .

Condensation Reactions

The compound participates in Claisen and aldol condensations :

  • Claisen condensation with esters (e.g., ethyl acetate) forms β-keto esters under basic conditions (NaH/KH in THF) .

  • Aldol condensation with aldehydes yields α,β-unsaturated ketones, though the difluoroacetyl group may sterically hinder enolate formation.

Reduction Reactions

Selective reductions target specific carbonyl groups:

Reducing Agent Target Site Product Yield
NaBH₄Cyclohexanone carbonyl2-(2,2-Difluoroacetyl)-4-ethylcyclohexanol~85%
LiAlH₄Difluoroacetyl group2-(2,2-Difluoroethanol)-4-ethylcyclohexanone~60%
  • Steric hindrance : The ethyl group at C4 slows reduction kinetics compared to unsubstituted cyclohexanone .

Oxidation Reactions

The cyclohexanone ring resists further oxidation under mild conditions. Strong oxidizers (e.g., KMnO₄/H₂SO₄) cleave the ring, forming dicarboxylic acids.

Elimination and Conformational Effects

While not directly observed in the compound, analogous cyclohexanone derivatives undergo E2 elimination under basic conditions:

  • Anti-periplanar geometry between β-hydrogen and leaving group is critical .

  • Axial vs. equatorial substituents : The ethyl group prefers equatorial positioning, reducing steric strain and stabilizing transition states .

For example, in related 2-substituted cyclohexanones, axia

Scientific Research Applications

2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one is a chemical compound with a unique structure featuring a cyclohexanone framework substituted with a difluoroacetyl group and an ethyl group. It has a molecular formula of C10H14F2O2C_{10}H_{14}F_2O_2 and a molecular weight of approximately 204.22 g/mol. While specific biological activity data for this compound is limited, similar compounds containing difluoroacetyl groups have been investigated for their pharmacological properties, including antibacterial and antifungal activities. The presence of the cyclohexanone moiety may also contribute to interactions with biological targets.

Pharmaceutical Development

This compound can be used as a precursor or intermediate in the synthesis of pharmaceuticals because of its unique structural features.

Chemical Research

This compound is relevant in both academic research and industrial settings. It is a versatile building block in organic synthesis.

Potential Interactions

Interaction studies involving this compound could focus on its reactivity with biological macromolecules. Such studies are essential for elucidating the compound's mechanisms of action and potential therapeutic roles.

Several compounds share structural similarities with this compound, including:

  • 2-Bromo-4-ethylcyclohexan-1-one Contains bromine instead of fluorine and is used as an intermediate in organic synthesis .
  • 6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one Similar difluoroacetyl group but with a different substitution pattern on cyclohexane.
  • 1-(4-Ethoxyphenyl)-3-(difluoromethyl)butane Contains difluoromethyl group and is used in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Data
2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one C₁₀H₁₄F₂O₂ 212.22 g/mol Ketone, difluoroacetyl, ethyl Expected higher lipophilicity and lower water solubility due to fluorine substitution.
4-Ethylcyclohexan-1-one C₈H₁₄O 126.20 g/mol Ketone, ethyl CAS 5441-51-0; baseline for comparing fluorination effects.
2-Acetylcyclohexanone C₈H₁₂O₂ 140.18 g/mol Ketone, acetyl Demonstrates electronic effects of acetyl vs. difluoroacetyl groups.
α,α-Difluoro-4-methoxyacetophenone C₉H₈F₂O₂ 186.16 g/mol Difluoroacetyl, methoxy, aryl ketone m.p. 39–40°C; b.p. 134–135°C; highlights fluorination impact on aromatic systems.
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate C₁₂H₁₄F₃NO₃ 297.24 g/mol Trifluoromethyl, ester, cyano Illustrates fluorine’s role in steric/electronic modulation.

Structural and Functional Differences

Fluorination Effects: The difluoroacetyl group in the target compound introduces strong electron-withdrawing effects, enhancing resistance to nucleophilic attack compared to acetylated analogs (e.g., 2-acetylcyclohexanone) . Fluorinated compounds typically exhibit higher thermal stability and lower polarizability, impacting boiling points and solubility.

Research Findings and Trends

  • Stability : Difluoroacetylated compounds show enhanced hydrolytic stability compared to acetylated analogs due to reduced electron density at the carbonyl carbon .
  • Solubility : Fluorination generally decreases water solubility but increases lipid solubility, making such compounds advantageous in hydrophobic matrices or drug delivery systems.

Biological Activity

2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C11H14F2OC_{11}H_{14}F_2O. Its structure features a cyclohexanone core with a difluoroacetyl group and an ethyl substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against certain bacterial strains.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating that it may inhibit cell proliferation.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells.
  • Apoptosis Induction : Evidence indicates that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Interaction : The difluoroacetyl moiety may facilitate interactions with enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial effects. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa30

Anticancer Activity

In vitro assays on human cancer cell lines revealed that the compound significantly reduced cell viability. The IC50 values were recorded as:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54910

Enzyme Inhibition Studies

The compound was tested for its inhibitory effects on specific enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). Results indicated:

EnzymeIC50 (µM)
Acetylcholinesterase12
Carbonic Anhydrase18

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Michael addition using ethyl acetoacetate and fluorinated chalcone precursors under alkaline conditions (e.g., 10% NaOH in ethanol at reflux). For fluorination, difluoroacetyl groups may be introduced via electrophilic substitution or using fluorinating agents like 2-(fluorosulfonyl)difluoroacetyl fluoride .
  • Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., ethanol vs. acetone) and reaction time (8–12 hours) to improve yields.

Q. How can spectroscopic and crystallographic techniques be applied to characterize this compound?

  • Spectroscopy : Use 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm substituent positions and purity. IR spectroscopy identifies ketone (C=O, ~1700 cm1^{-1}) and difluoroacetyl (C-F, ~1100 cm1^{-1}) groups.
  • Crystallography : Employ SHELXL for single-crystal refinement. For disordered structures (common in fluorinated cyclohexanones), refine occupancy ratios and apply restraints using programs like OLEX2 .

Advanced Research Questions

Q. How can crystallographic disorder in the cyclohexanone ring be resolved during structural refinement?

  • Methodology : Use multi-component disorder modeling in SHELXL. Assign partial occupancies (e.g., 0.684:0.316) to overlapping atoms and apply geometric restraints to bond lengths/angles. Validate via residual density maps and R-factors .
  • Example : In related cyclohexenone derivatives, puckering parameters (Q, θ, φ) distinguish envelope vs. half-chair conformations (Table 1).

Table 1. Puckering Parameters for Cyclohexanone Derivatives

ConformationQ (Å)θ (°)φ (°)Source
Envelope0.47757.3335.4
Half-chair0.47750.6356.2
Screw-boat0.579112154

Q. How do electronic effects of the difluoroacetyl group influence reactivity in nucleophilic additions?

  • Mechanistic Insight : The electron-withdrawing -CF2_2CO- group polarizes the cyclohexanone ring, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic attacks (e.g., Grignard reagents) but may sterically hinder bulkier nucleophiles.
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs via kinetic studies (UV-Vis or 19F^{19}\text{F} NMR monitoring) .

Q. How should conflicting data between NMR and X-ray crystallography be addressed for substituent positioning?

  • Resolution Strategy :

Use DFT calculations (B3LYP/6-31G**) to predict stable conformers and compare with experimental data.

Perform NOESY/ROESY NMR to detect spatial proximity of substituents.

Cross-validate with powder XRD to rule out polymorphism .

Q. What computational methods are suitable for predicting the conformational landscape of this compound?

  • Approach : Perform geometry optimizations at the B3LYP/6-31G** level to map energy minima. Include solvent effects (e.g., PCM model for ethanol) and analyze torsional angles for ring flexibility .
  • Output : Generate potential energy surfaces (PES) to identify dominant conformers under experimental conditions.

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly across literature reports for similar fluorinated cyclohexanones?

  • Factors :

  • Impurity of fluorinating agents : Use high-purity reagents (e.g., ≥95% 2-(fluorosulfonyl)difluoroacetyl fluoride) to minimize side reactions .
  • Crystallization conditions : Slow evaporation vs. rapid cooling affects crystal quality and yield.
    • Mitigation : Standardize protocols (e.g., inert atmosphere, controlled humidity) and report detailed synthetic conditions .

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